3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
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Description
3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, also known as DMF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMF is a benzofuran derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
- Polyazoles like this compound have been studied as promising ligands in metal complexes. Their π-excess aromatic heterocycles, flat and rigid structures, and thermal stability make them suitable for coordination chemistry .
- The poly (3,5-dimethylpyrazole-1-ylmethyl)benzene ligands (Fig. 1) are polydentate ligands with a central benzene ring attached to three (L1) or six (L2) identical arms of (3,5-dimethylpyrazole-1-ylmethyl) groups. These ligands have been employed in the discovery of new catalyst precursors .
- In a study, in situ complexes of multidentate ligands (including this compound) were found to oxidize catechol substrates. Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influenced the catalytic activities .
- For instance, Complex L1/Cu(CH₃COO)₂ , in a 1:2 molar ratio, exhibited the highest activity toward the oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l⁻¹ min⁻¹ .
Catalysis and Coordination Chemistry
Catecholase Activity
Biological and Medicinal Applications
Computational Chemistry
properties
IUPAC Name |
3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-11-10(6-7)8(2)12(19-11)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZQYIVRFAZVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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